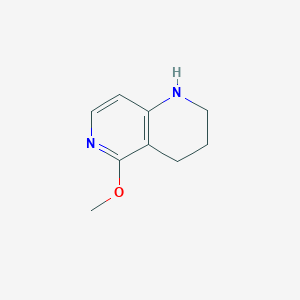

5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is a compound with the CAS Number: 1260663-35-1 . It has a molecular weight of 164.21 . The IUPAC name for this compound is 5-methoxy-1,2,3,4-tetrahydro [1,6]naphthyridine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O/c1-12-9-7-3-2-5-10-8 (7)4-6-11-9/h4,6,10H,2-3,5H2,1H3 . This provides a standardized way to represent the compound’s structure using a textual string.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Anticancer Activity

- Necroptosis and Apoptosis Induction in Melanoma Cells : A derivative of 5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine, identified as 3u, has been found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This highlights its potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Bone Health

- Prevention and Treatment of Osteoporosis : A potent and selective antagonist of the alpha(v)beta(3) receptor, incorporating the naphthyridine derivative, showed efficacy in in vivo models of bone turnover, suggesting its potential for clinical development in osteoporosis treatment (Hutchinson et al., 2003).

Neurological Disorders

- Acetylcholinesterase Inhibitory Activity : Hexahydro-1,6-naphthyridines, a class of compounds including 5-Methoxy derivatives, have shown significant inhibitory activity against acetylcholinesterase, an enzyme relevant in neurological disorders like Alzheimer's (Almansour et al., 2015).

Antibacterial Activity

- Cell-Free Bacterial Protein Synthesis Inhibition : Some 5-methoxy and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives showed potential in inhibiting bacterial protein synthesis, indicating their usefulness in developing novel antibacterial agents (Hansen et al., 2005).

Material Science

- Corrosion Inhibition : Naphthyridine derivatives, including 5-methoxy variants, have been explored for their corrosion inhibition efficiencies on mild steel in acidic environments, showing significant potential in material protection applications (Singh et al., 2016).

Chemical Synthesis

- Dopaminergic Compounds Synthesis : The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid, a compound with biological activity, highlights its utility in chemical synthesis (Öztaşkın et al., 2011).

Drug Development

- Kinase Inhibition for Cancer Therapy : The incorporation of a cyclic urea pharmacophore into the 1,6-naphthyridine framework has led to new classes of kinase inhibitors, indicating its role in developing novel cancer therapies (Wang et al., 2013).

Multidrug Reversal Effects

- Reversal of Multidrug Resistance (MDR) : Dimeric naphthoquinones derived from Diospyros lotus, related to the naphthyridine structure, have shown promising antiproliferative and MDR-reversing effects, essential for enhancing cancer treatment efficacy (Rauf et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is a pharmacologically active compound with a variety of applications It’s known that 1,6-naphthyridines, the core structure of this compound, have been used in the treatment of several human diseases .

Mode of Action

The functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .

Biochemical Pathways

It’s known that naphthyridines have a wide spectrum of biological applications, suggesting they interact with multiple biochemical pathways .

Result of Action

It’s known that 1,6-naphthyridines have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Action Environment

It’s known that the compound is stored at 4 degrees celsius , suggesting that temperature could be a factor in its stability.

Propriétés

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-9-7-3-2-5-10-8(7)4-6-11-9/h4,6,10H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXMDIMPHGQTND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

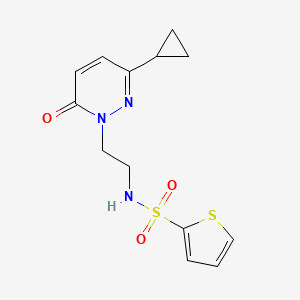

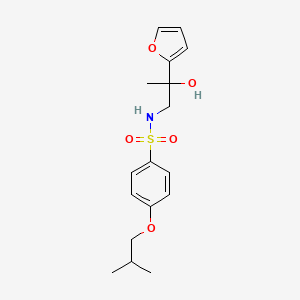

![3-(benzyl{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}amino)propanenitrile](/img/structure/B2961641.png)

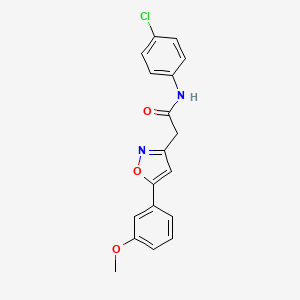

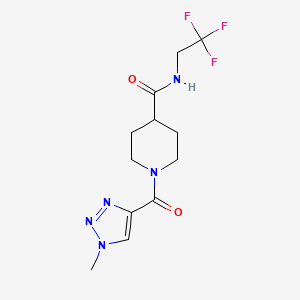

![N-(3,5-dimethylphenyl)-2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2961643.png)

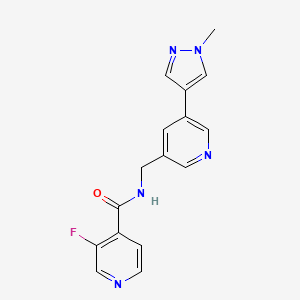

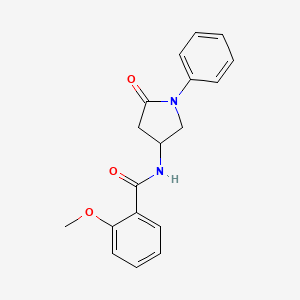

![(4-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2961647.png)

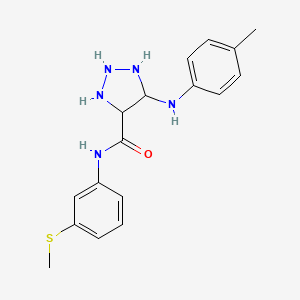

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride](/img/structure/B2961656.png)